molecular formula C15H19N5OS B2393533 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide CAS No. 904810-12-4

2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide

Cat. No.: B2393533
CAS No.: 904810-12-4
M. Wt: 317.41
InChI Key: VMFQKFVHKQBNPA-UHFFFAOYSA-N
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Description

2-((1-Allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide typically involves the reaction of 1-allyl-1H-tetrazole-5-thiol with N-mesitylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-Allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-Allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways and enzyme interactions.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, although further research is needed to confirm these effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Allyl-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)acetamide
  • 2-((1-Allyl-1H-tetrazol-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide
  • 2-((1-Allyl-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-prop-2-enyltetrazol-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-5-6-20-15(17-18-19-20)22-9-13(21)16-14-11(3)7-10(2)8-12(14)4/h5,7-8H,1,6,9H2,2-4H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFQKFVHKQBNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=NN2CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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